molecular formula C7H12O2 B2508325 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol CAS No. 2243509-28-4

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol

Cat. No.: B2508325
CAS No.: 2243509-28-4
M. Wt: 128.171
InChI Key: VPHKVWPWHZJDQQ-UHFFFAOYSA-N
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Description

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Derivatives : 2-Oxabicyclo[2.1.1]hexane, closely related to 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, has been synthesized via cyclization and further derivatization techniques. These processes involve intricate chemical reactions, leading to the formation of various bicyclic compounds and derivatives (Kirmse & Mrotzeck, 1988).

  • Chemical Reactions and Mechanisms : Research has delved into the complex chemical reactions of compounds structurally similar to this compound, such as their solvolysis mechanisms and the resulting product formations (David, 1979).

Applications in Organic Chemistry

  • Enantiospecific Synthesis : There is significant interest in the enantiospecific synthesis of bicyclic compounds like this compound for potential applications in organic synthesis (Martínez et al., 1993).

  • Building Blocks for Terpenoids : Certain bicyclic compounds, akin to this compound, have been identified as versatile chiral building blocks for the synthesis of terpenoids, indicating their importance in complex organic syntheses (Yu, 2005).

Advanced Chemical Transformations

  • Gold(I)-Catalyzed Additions : The potential for advanced chemical transformations, such as gold(I)-catalyzed three-component additions involving compounds structurally related to this compound, has been explored, demonstrating the versatility of these bicyclic compounds in organic chemistry (Tian & Shi, 2007).

  • Radical Ring-Opening and Electrophilic Cyclization : Studies have shown the feasibility of radical ring-opening and electrophilic cyclization reactions with compounds related to this compound, revealing their potential in synthesizing diverse organic structures (Miao & Huang, 2009).

Biological and Medicinal Chemistry Applications

  • Enzymatic Resolution in Synthesis : The enzymatic resolution of bicyclic alcohols and esters, closely related to this compound, has been explored, indicating their significance in the synthesis of biologically active compounds (Saf et al., 1988).

  • Conformationally Locked Nucleosides : Novel conformationally locked nucleosides have been synthesized using a scaffold similar to this compound, demonstrating its potential in the creation of unique nucleoside analogs (Aubin et al., 2006).

Safety and Hazards

The safety information for “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

The use of 2-oxabicyclo[2.1.1]hexanes, including “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol”, as saturated bioisosteres of the ortho-substituted phenyl ring in bioactive compounds presents an opportunity for chemists in medicinal chemistry and agrochemistry . The replacement of the phenyl ring in marketed agrochemicals with 2-oxabicyclo[2.1.1]hexanes has shown to improve their water solubility, reduce lipophilicity, and most importantly, retain bioactivity .

Properties

IUPAC Name

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKVWPWHZJDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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